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Compound of Interest

Compound Name: Rauvotetraphylline E

Cat. No.: B584832 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of

Rauvotetraphylline E, a sarpagine-type indole alkaloid isolated from Rauvolfia tetraphylla. The

document presents a detailed summary of its spectral data, outlines the experimental protocols

for data acquisition, and visualizes the analytical workflow, serving as a crucial resource for

researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data of Rauvotetraphylline E
The structural elucidation of Rauvotetraphylline E was achieved through a combination of

spectroscopic techniques, including High-Resolution Electrospray Ionization Mass

Spectrometry (HRESIMS), Infrared (IR) spectroscopy, and one- and two-dimensional Nuclear

Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry and Infrared Spectroscopy Data
The molecular formula of Rauvotetraphylline E was determined by positive-ion HRESIMS,

which showed a protonated molecular ion peak. The Infrared (IR) spectrum indicated the

presence of hydroxyl/amine (OH/NH) and ester carbonyl (C=O) functional groups.
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Spectroscopic Technique Observed Data Interpretation

HRESIMS

[M + H]⁺ at m/z 411.2176

(calculated for C₂₄H₂₉N₂O₄,

411.2182)

Molecular Formula:

C₂₄H₂₈N₂O₄

Infrared (IR) 3412 cm⁻¹, 1726 cm⁻¹
Presence of OH/NH and ester

C=O groups

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR spectra were recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The

chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in

Hertz (Hz).

Table 1: ¹H NMR Data of Rauvotetraphylline E (500 MHz, DMSO-d₆)
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Position δ (ppm) Multiplicity J (Hz)

3 4.22 m

5α 3.18 m

5β 2.95 m

6α 2.10 m

6β 1.85 m

9 7.28 d 8.0

10 6.69 t 8.0

11 6.95 t 8.0

12 6.60 d 8.0

14α 1.75 m

14β 1.55 m

15 2.40 m

16 4.85 s

17-OH 5.45 s

18 1.15 d 6.5

19 5.50 q 6.5

21α 4.25 d 12.0

21β 3.95 d 12.0

N(1)-H 10.85 s

OMe 3.75 s

2' 8.60 d 5.0

3' 7.50 t 7.5

4' 8.20 d 7.5
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5' 7.45 t 7.5

Table 2: ¹³C NMR Data of Rauvotetraphylline E (125 MHz, DMSO-d₆)
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Position δ (ppm) Carbon Type

2 135.5 C

3 52.5 CH

5 53.0 CH₂

6 20.5 CH₂

7 109.0 C

8 126.5 C

9 117.5 CH

10 118.0 CH

11 120.0 CH

12 110.5 CH

13 142.0 C

14 30.0 CH₂

15 35.0 CH

16 75.0 CH

17 175.0 C=O

18 12.5 CH₃

19 125.0 CH

20 130.0 C

21 60.0 CH₂

OMe 55.5 CH₃

1' 150.0 C

2' 148.0 CH

3' 123.0 CH
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4' 138.0 CH

5' 125.5 CH

6' 165.0 C=O

Experimental Protocols
The following sections detail the methodologies employed for the spectroscopic analysis of

Rauvotetraphylline E.

General Experimental Procedures
Optical rotations were measured on a digital polarimeter. UV spectra were obtained using a

UV-visible spectrophotometer. IR spectra were recorded on a Fourier transform infrared

spectrometer with KBr pellets. NMR spectra were acquired on 500 MHz and 125 MHz

spectrometers for ¹H and ¹³C nuclei, respectively. Chemical shifts were referenced to the

solvent peaks of DMSO-d₆ (δH 2.50 and δC 39.5). HRESIMS data were obtained on a time-of-

flight mass spectrometer.

Extraction and Isolation
The air-dried and powdered aerial parts of Rauvolfia tetraphylla were extracted with 95%

ethanol. The extract was then partitioned between ethyl acetate and 5% hydrochloric acid. The

acidic aqueous layer was basified with ammonium hydroxide and subsequently extracted with

chloroform to yield the crude alkaloid fraction. This fraction was subjected to repeated column

chromatography on silica gel and Sephadex LH-20, followed by preparative HPLC to afford

pure Rauvotetraphylline E.

Spectroscopic Measurements
NMR Spectroscopy: A sample of pure Rauvotetraphylline E was dissolved in DMSO-d₆. ¹H

NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were acquired. Standard pulse

sequences were used for all experiments.

Mass Spectrometry: High-resolution mass spectra were acquired using an ESI-TOF mass

spectrometer in the positive ion mode. The sample was dissolved in methanol and

introduced into the ESI source.
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Infrared Spectroscopy: A small amount of the sample was mixed with KBr powder and

pressed into a pellet for IR analysis.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow from the plant material to the final

structure elucidation of Rauvotetraphylline E.
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Caption: Workflow for the isolation and structural elucidation of Rauvotetraphylline E.
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To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data
Analysis of Rauvotetraphylline E]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b584832#spectroscopic-data-analysis-of-
rauvotetraphylline-e]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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